Cas no 96036-02-1 (protected meropenem)

protected meropenem structure
protected meropenem structure
Product Name:protected meropenem
Numero CAS:96036-02-1
MF:C32H35N5O11S
MW:697.712207078934
MDL:MFCD08703333
CID:61823
PubChem ID:10974502
Update Time:2024-10-25

protected meropenem Proprietà chimiche e fisiche

Nomi e identificatori

    • protected meropenem
    • 4-nitrobenzyl (5s,6s)-3-[((3s,5s)-5-[(dimethylamino)carbonyl]-1-{[(4-nitrobenzyl)oxy]carbonyl}pyrrolidinyl)sulfanyl]-6-[(1r)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
    • Meropenem & Intermediates Protected Meropenem P-NITROBENZYL(4R,5S,6S)-3-[(3S,5S)-(5-DIMETHYLAMINOCARBONYL-1-P-NITROBENZYLOXYCARBONYL)-PYRROLIDIN-3-YLSULFANYL]-6-((R)-1-HYDROXY-ETHYL)-4-METHYL-7-OXO-1-AZA-BICYCLO[3.2.0]HEPT-2ENE-4-CARBOXYLATE
    • intermediate of meropenem
    • 1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid
    • 3-(((3S,5S)-5-((dimet hylamino)carbonyl)-3-pyrrolidinyl)thio)-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-(4R,5S,6S)-1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid
    • 3-((5-((dimethylamino)carbonyl)-3-pyrrolidinyl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-(4R-(3(S*,5S*)
    • 4-alpha,5-beta,6-beta(R*)))
    • Antibiotic SM 7338
    • BRN 6940582
    • ICI 194660
    • Meropenem
    • Meropenem anhydrous
    • Meropenemum [INN-Latin]
    • Merrem
    • SM 7338
    • Meropenem protected
    • n-1
    • (4-nitrophenyl)methyl 3-[5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-2-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
    • C32H35N5O11S
    • (4R,5S,6S)-p-nitrobenzyl 3-<(3S,5S)-(5-dimethylaminocarbonyl-1-p-nitrobenzyloxycarbonyl)pyrrolidin-3-yl>-6-<(1R)-1-hydroxyethyl>-4-methyl-7-oxo-1-azabicyclo<3.2.0>hept-2-ene-2-carboxylate
    • p-nitrobenzyl (4R,5S,6S)-3-<(3S,5S)-5-dimethylaminocarbonyl-1-(p-nitrobenzyloxycarbonyl)pyrrolidin-3-ylthio>-6-<(1R)-1-hydroxyethyl>-4-methyl-7-oxo-1-azabicyclo<3.2.0>hept-2-en-2-carboxylate
    • (4-Nitrophenyl)methyl (4R,5S,6S)-3-[[(3S,5S)-5-[(dimethylamino)carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate (ACI)
    • 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-[[5-[(dimethylamino)carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-, (4-nitrophenyl)methyl ester, [4R-[3(3S*,5S*),4α,5β,6β(R*)]]- (ZCI)
    • (4R,5S,6S)-(p-Nitrobenzyl) 3-[[(3S,5S)-1-(p-nitrobenzyloxycarbonyl)-5-(dimethylaminocarbonyl)-3-pyrrolidinyl]thio]-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
    • Meropenem bis(p-nitrobenzyl) ester
    • Meropenem p-nitrobenzyl diester
    • p-Nitrobenzyl (4R,5S,6S)-3-[[(3S,5S)-1-(p-nitrobenzyloxycarbonyl)-5-(dimethylaminocarbonyl)pyrrolidin-3-yl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
    • 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid,3-[[(3S,5S)-5-[(dimethylamino)carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-,(4-nitrophenyl)methyl ester, (4R,5S,6S)-
    • Protected meropenem?
    • AKOS025311254
    • p-nitrobenzyl (4R,5S,6S)-3-[[(3S,5S)-1-(p-nitrobenzyloxycarbonyl)-5-(dimethylaminocarbonyl)-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
    • (4-nitrophenyl)methyl (4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
    • AS-14852
    • 4-Nitrobenzyl (1R,5S,6S)-2-[(3S,5S)-5-dimethylcarbamoyl-1-(4-nitrobenzyloxycarbonyl)-3-pyrrolidinylthio]-1-methyl-6-[1(R)-hydroxyethyl]-1-carbapen-2-em-3-carboxylate
    • (4-NITROPHENYL)METHYL (4R,5S,6S)-3-{[(3S,5S)-5-(DIMETHYLCARBAMOYL)-1-{[(4-NITROPHENYL)METHOXY]CARBONYL}PYRROLIDIN-3-YL]SULFANYL}-6-[(1R)-1-HYDROXYETHYL]-4-METHYL-7-OXO-1-AZABICYCLO[3.2.0]HEPT-2-ENE-2-CARBOXYLATE
    • PJGGEFUAFDAJJT-ALUDVLAQSA-N
    • 4-Nitrobenzyl (1R, 5S,6S)-2-[(3S,5S)-5-dimethylcarbamoyl-1-(4-nitrobenzyloxycarbonyl)-3-pyrrolidinylthio]-1-methyl-6-[1(R)-hydroxyethyl]-1-carbapen-2-em-3-carboxylate
    • Meropenemp-nitrobenzyldiester
    • MFCD08703333
    • D82454
    • 96036-02-1
    • CS-0158242
    • SCHEMBL441087
    • Q-101436
    • MDL: MFCD08703333
    • Inchi: 1S/C32H35N5O11S/c1-17-26-25(18(2)38)30(40)35(26)27(31(41)47-15-19-5-9-21(10-6-19)36(43)44)28(17)49-23-13-24(29(39)33(3)4)34(14-23)32(42)48-16-20-7-11-22(12-8-20)37(45)46/h5-12,17-18,23-26,38H,13-16H2,1-4H3/t17-,18-,23+,24+,25-,26-/m1/s1
    • Chiave InChI: PJGGEFUAFDAJJT-ALUDVLAQSA-N
    • Sorrisi: C(C1=C(S[C@H]2C[C@@H](C(=O)N(C)C)N(C(=O)OCC3C=CC([N+](=O)[O-])=CC=3)C2)[C@H](C)[C@@H]2[C@H](C(N12)=O)[C@H](O)C)(=O)OCC1C=CC([N+](=O)[O-])=CC=1

Proprietà calcolate

  • Massa esatta: 697.20500
  • Massa monoisotopica: 697.205
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 49
  • Conta legami ruotabili: 15
  • Complessità: 1350
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 6
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: 3.7
  • Superficie polare topologica: 234A^2

Proprietà sperimentali

  • Colore/forma: NA
  • Densità: 1.5±0.1 g/cm3
  • Punto di fusione: 150-153 ºC (dec.)
  • Punto di ebollizione: 900.3±65.0 °C at 760 mmHg
  • Punto di infiammabilità: Not available
  • Indice di rifrazione: 1.672
  • PSA: 233.63000
  • LogP: 4.13860
  • Rotazione specifica: 14 º (c=1,MeOH)

protected meropenem Informazioni sulla sicurezza

protected meropenem Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UE495-5g
protected meropenem
96036-02-1 98%
5g
154.0CNY 2021-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UE495-1g
protected meropenem
96036-02-1 98%
1g
71CNY 2021-05-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X53615-5g
Meropenem p-nitrobenzyl diester
96036-02-1 98%
5g
¥576.0 2024-07-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X53615-1g
Meropenem p-nitrobenzyl diester
96036-02-1 98%
1g
¥165.0 2024-07-16
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M890375-10g
Meropenem p-nitrobenzyl diester
96036-02-1 98%
10g
347.40 2021-05-17
abcr
AB538966-1 g
Meropenem p-nitrobenzyl diester; .
96036-02-1
1g
€78.90 2023-04-14
abcr
AB538966-5 g
Meropenem p-nitrobenzyl diester; .
96036-02-1
5g
€123.60 2023-04-14
abcr
AB538966-10 g
Meropenem p-nitrobenzyl diester; .
96036-02-1
10g
€102.30 2022-07-28
Chemenu
CM531090-25g
(4-nitrophenyl)methyl (4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
96036-02-1 98%
25g
$94 2022-06-09
TRC
P768858-1mg
Protected Meropenem
96036-02-1
1mg
$ 50.00 2022-06-03

protected meropenem Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine ,  Acetic acid, rhodium(2+) salt ,  Zinc bromide Solvents: Dichloromethane ;  rt → reflux
1.2 Reagents: Diphenyl chlorophosphate ,  Diisopropylethylamine Solvents: Acetonitrile ;  -30 °C; -30 °C → -35 °C
1.3 Reagents: Diisopropylethylamine ;  -35 °C
Riferimento
Method for synthesizing meropenem intermediate with high yield
, China, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  -20 °C; 1 h, -20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 7, cooled; pH 6.5, cooled; 1 h, 0 - 5 °C
Riferimento
Method for the preparation of carbapenem compound
, Korea, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  72 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, cooled
Riferimento
Method for preparation of Meropenem
, China, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Diisopropylamine Solvents: Acetonitrile ;  10 min, 0 - 5 °C
1.2 Solvents: Acetonitrile ;  2 h, 0 - 5 °C
Riferimento
Synthesis of meropenem trihydrate
Zhao, Yanfang; Hao, Jinheng; Li, Juan; Liu, Yajing; Yang, Youbin; et al, Zhongguo Yaowu Huaxue Zazhi, 2005, 15(2), 97-99

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine ;  3 h, 0 - 5 °C
Riferimento
Process for the preparation of meropenem p-nitrobenzyl diester
, China, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine
Riferimento
Method for synthesis of antibiotic Meropenem
, China, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  -10 °C
Riferimento
Method for preparation of crystal of Meropenem intermediate and its application
, China, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Isopropyl chloroformate ,  Triethylamine Solvents: Dichloromethane ;  rt → -20 °C; -20 °C; 0.5 h, -20 °C
1.2 Reagents: 1,1,3,3-Tetramethylguanidine Solvents: Acetonitrile ;  rt → -10 °C; -10 °C; 1 h, -10 °C
Riferimento
Meropenem intermediate for treating severe and multidrug-resistant bacterial infection and its preparation method
, China, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: Rhodium, tetrakis[μ-(octanoato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ;  4 h, rt → reflux; reflux → -16 °C
1.2 Reagents: Diphenyl chlorophosphate ,  Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  -15 - -10 °C; 2 h, -15 - -10 °C
1.3 Reagents: Diisopropylethylamine ;  2 h, -15 - -10 °C
Riferimento
Method for preparation of protected Meropenem
, China, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Magnesium oxide Solvents: Dimethylformamide ;  rt
1.2 Solvents: Water ;  cooled
Riferimento
Improved process for the preparation of carbapenem compounds
, India, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile
1.2 Solvents: Acetonitrile
Riferimento
An efficient synthesis of (2S,4S)-2-substituted 4-mercaptopyrrolidine derivatives
Matsumura, Haruki; Bando, Takashi; Sunagawa, Makoto, Heterocycles, 1995, 41(1), 147-59

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  20 min, -18 °C
1.2 Reagents: N-Ethyl-2-propanamine Solvents: Acetonitrile ;  cooled; 2 h, rt
Riferimento
Process for the preparation of 1-methylcarbapenem and intermediate thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione
Riferimento
Purification method of protected meropenem with high purity
, China, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid Solvents: Dimethylformamide ;  -30 - -25 °C; -25 °C → -35 °C
1.2 Reagents: Diisopropylethylamine ;  -30 - -25 °C
1.3 Reagents: Carbon dioxide Solvents: Water ;  pH 6 - 6.5, 0 - 5 °C
Riferimento
Preparation of meropenem trihydrate
, India, , ,

protected meropenem Raw materials

protected meropenem Preparation Products

protected meropenem Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:96036-02-1)protected meropenem
Numero d'ordine:A845536
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:06
Prezzo ($):234.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:96036-02-1)保护美罗培南
Numero d'ordine:LE27033972
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 13:02
Prezzo ($):discuss personally
Email:18501500038@163.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:96036-02-1)protected meropenem
A845536
Purezza:99%
Quantità:25g
Prezzo ($):234.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:96036-02-1)保护美罗培南
LE27033972
Purezza:99%
Quantità:25KG,200KG,1000KG
Prezzo ($):Inchiesta
Email